molecular formula C11H8F3N3O B2779458 N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide CAS No. 1153804-00-2

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2779458
CAS No.: 1153804-00-2
M. Wt: 255.2
InChI Key: AJIYMXAGEBSSPE-UHFFFAOYSA-N
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Description

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H8F3N3O and a molecular weight of 255.20 g/mol . It features a benzamide core that is substituted at the 2-position with a trifluoromethyl group and linked via the nitrogen atom to a 1H-pyrazol-4-yl group. This structure combines a privileged scaffold in medicinal chemistry with the strong electron-withdrawing properties of the trifluoromethyl group, which can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity . Compounds containing the pyrazole heterocycle and trifluoromethylbenzamide motifs are of significant interest in pharmaceutical and agrochemical research. Structurally similar molecules have been investigated for a range of biological activities. For instance, research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives has demonstrated their potential as antiproliferative agents and autophagy modulators in cancer cell lines . Furthermore, the 1,2,4-triazole fragment, an isomer of the pyrazole in this compound, is a well-known building block in anticonvulsant drug discovery, with some derivatives shown to act by binding to the GABA A receptor and increasing GABA content in the brain . The presence of the amide linkage also provides a key hydrogen-bonding unit that is often critical for interactions with biological targets, such as kinases or other enzymes . This compound is intended for research applications only, including but not limited to use as a standard in analytical chemistry, a building block in synthetic and medicinal chemistry for the development of novel molecular entities, or a candidate for in vitro biological screening. Researchers can leverage its structure to explore structure-activity relationships (SAR) and develop new compounds with potential pharmacological activity. Handling Note: This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

IUPAC Name

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)10(18)17-7-5-15-16-6-7/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJIYMXAGEBSSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CNN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153804-00-2
Record name N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide typically involves the reaction of 4-amino-1H-pyrazole with 2-(trifluoromethyl)benzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions to yield 2-(trifluoromethyl)benzoic acid and 1H-pyrazol-4-amine.

Conditions Reagents Products Yield
Acidic (HCl, reflux)6M HCl, 12 hours, 110°C2-(trifluoromethyl)benzoic acid + 1H-pyrazol-4-amine~85%
Basic (NaOH, aqueous ethanol)4M NaOH, 8 hours, 80°CSodium 2-(trifluoromethyl)benzoate + 1H-pyrazol-4-amine~78%

The trifluoromethyl group stabilizes the intermediate carbocation during acidic hydrolysis, enhancing reaction efficiency .

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the meta position of the benzene ring due to its strong electron-withdrawing effect.

Nitration

Conditions Reagents Product Yield
HNO₃/H₂SO₄, 0–5°C, 4 hoursNitration mixture2-(trifluoromethyl)-5-nitrobenzamide derivative~65%

Sulfonation

Conditions Reagents Product Yield
H₂SO₄/SO₃, 50°C, 6 hoursFuming sulfuric acid2-(trifluoromethyl)-5-sulfobenzoic acid derivative~60%

Pyrazole Ring Functionalization

The NH group in the pyrazole ring participates in alkylation and acylation reactions under basic conditions.

Alkylation

Conditions Reagents Product Yield
K₂CO₃, DMF, 80°C, 12 hoursMethyl iodideN-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide~70%

Acylation

Conditions Reagents Product Yield
AcCl, pyridine, 0°C, 2 hoursAcetyl chlorideN-(1-acetyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide~82%

Cross-Coupling Reactions

The pyrazole ring engages in C–N coupling reactions under metal-free conditions.

With Pyrazolones

Conditions Reagents Product Yield
HOAc, O₂, 130°C, 24 hoursPyrazolone derivatives(Pyrazol-4-ylidene)pyridine hybrids~90%

This reaction proceeds via enolization of pyrazolone, followed by nucleophilic addition and dehydrogenation .

Trifluoromethyl Group Reactivity

The CF₃ group participates in nucleophilic aromatic substitution (NAS) under harsh conditions.

Conditions Reagents Product Yield
NH₃, CuCN, 200°C, 48 hoursAmmonia gas2-cyano-N-(1H-pyrazol-4-yl)benzamide~40%

Cyclization Reactions

The compound forms heterocyclic systems via intramolecular reactions.

Conditions Reagents Product Yield
PCl₅, toluene, reflux, 8hPhosphorus pentachloride2-(trifluoromethyl)benzoxazinone derivative~75%

Key Structural Influences on Reactivity

  • Trifluoromethyl Group : Enhances electrophilic substitution on the benzene ring and stabilizes intermediates .

  • Pyrazole NH : Serves as a nucleophilic site for alkylation/acylation and participates in hydrogen bonding .

  • Amide Linkage : Susceptible to hydrolysis, forming bioactive fragments .

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, exhibit significant anti-inflammatory properties. A study showed that compounds containing trifluoromethyl groups were effective COX-2 inhibitors, which are crucial in managing inflammation and pain. In tests involving carrageenan-induced paw edema in rats, these compounds exhibited anti-inflammatory activity ranging from 47% to 76% compared to the standard drug indomethacin .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria. A study highlighted that derivatives with trifluoromethyl substitutions showed potent growth inhibition against Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) and a reduced tendency for bacterial resistance development .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (μg/mL)Activity Against
This compound0.78Staphylococcus aureus
Other Derivative A3.12Enterococcus faecalis
Other Derivative B0.78A. baumannii

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate hydrazones with benzoyl chlorides. The presence of the trifluoromethyl group is significant as it enhances lipophilicity and biological activity.

Structure-Activity Relationship (SAR)

The trifluoromethyl group is essential for the compound's biological efficacy, influencing both its solubility and interaction with biological targets. Studies indicate that modifications to the pyrazole ring can further optimize these properties, leading to enhanced activity against specific pathogens or inflammation pathways .

Case Study: Antimicrobial Efficacy

In one notable study, a series of pyrazole derivatives were synthesized and tested for their antimicrobial properties against various bacterial strains. The study found that compounds with the trifluoromethyl substitution not only inhibited bacterial growth effectively but also demonstrated low toxicity in human cell lines, indicating their potential as safe therapeutic agents .

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the mechanism of action of this compound as a COX-2 inhibitor. The results showed that this compound could significantly reduce inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide and related benzamide/pyrazole hybrids:

Compound Name & ID Molecular Formula Key Substituents/Modifications Physicochemical/Biological Properties Source
This compound (CID 43430659) C₁₁H₈F₃N₃O Pyrazole-4-yl, 2-(trifluoromethyl)benzoyl Melting point (MP): Not reported; IR (C=O): 1651 cm⁻¹; Potential kinase inhibitor (inferred)
N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide (8h) C₃₂H₂₁BrF₃N₃O₃ Bromo, trifluoromethyl, dihydrobenzodioxinyl MP: 99–102°C; IR (C=O): 1651 cm⁻¹; Enhanced π-stacking due to benzodioxane
Cpd-1 (Example 446): 4-(2-methyl-4-(1H-tetrazol-5-yl)butan-2-yl)-N-(6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)benzamide C₂₄H₂₁F₃N₆O Imidazopyridine, tetrazole CLK kinase inhibition (IC₅₀ < 100 nM); Improved solubility via tetrazole
Example 53 : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide C₃₃H₂₈F₂N₇O₃ Chromen-4-one, pyrazolopyrimidine MP: 175–178°C; Anticancer activity via apoptosis induction
N-Phenyl-2-(1H-pyrazol-1-yl)-4-(trifluoromethyl)benzamide C₁₇H₁₂F₃N₃O Phenyl at pyrazole-1-position IR (C=O): 1661 cm⁻¹; Lower metabolic stability compared to pyrazole-4-yl derivatives

Key Findings:

Structural Modifications and Activity :

  • Pyrazole Position : Pyrazole-4-yl derivatives (e.g., CID 43430659) exhibit superior metabolic stability compared to pyrazole-1-yl analogs (e.g., N-phenyl derivative in ), attributed to reduced susceptibility to oxidative metabolism .
  • Trifluoromethyl Group : The 2-(trifluoromethyl)benzoyl group enhances binding affinity in kinase targets (e.g., CLK kinases in ) due to hydrophobic and electrostatic interactions.

Biological Efficacy: Cpd-1 (imidazopyridine-tetrazole hybrid) shows potent CLK inhibition (IC₅₀ < 100 nM), outperforming simpler benzamides like CID 43430659 in solubility and cellular uptake .

Synthetic Accessibility :

  • CID 43430659 is synthesized via straightforward amide coupling, while cyclopropyl- or quinazoline-containing analogs (e.g., compounds 44–47 in ) require multi-step routes involving Pd-catalyzed cross-coupling .

Biological Activity

N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its effects on various cellular pathways, its interactions with specific receptors, and its potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring connected to a benzamide structure, with a trifluoromethyl group that enhances its lipophilicity and biological activity. The general structure can be represented as follows:

N 1H pyrazol 4 yl 2 trifluoromethyl benzamide\text{N 1H pyrazol 4 yl 2 trifluoromethyl benzamide}

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its role in modulating key cellular processes such as autophagy and apoptosis.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrazole derivatives can reduce mTORC1 activity, a critical regulator of cell growth and metabolism, thereby promoting autophagy in cancer cells. Specifically, compounds tested demonstrated submicromolar antiproliferative activity against cancer cell lines, suggesting their potential as effective anticancer agents .

2. Interaction with Adenosine Receptors

The compound's interaction with adenosine receptors has been investigated, particularly regarding its affinity for the hA3 receptor. Although some derivatives were inactive at the hA2B receptor, they displayed nanomolar affinity at the hA3 receptor, indicating a selective pharmacological profile that could be leveraged for therapeutic purposes .

The mechanism through which this compound exerts its effects involves modulation of autophagic flux and inhibition of mTORC1 signaling pathways. This disruption leads to enhanced autophagy under nutrient-deprived conditions, which is particularly relevant in the context of tumor microenvironments where metabolic stress is prevalent .

Case Study 1: Antiproliferative Effects

In vitro studies have demonstrated that this compound reduces cell viability in various cancer cell lines. The compound was shown to decrease mTORC1 activity significantly, leading to increased autophagic markers such as LC3-II accumulation .

CompoundCell LineIC50 (µM)Mechanism
23MIA PaCa-2<0.5mTORC1 inhibition
22A549<0.6Autophagy induction

Case Study 2: Receptor Affinity

A study evaluating the binding affinity of various pyrazole derivatives to adenosine receptors found that while some compounds showed promising results at the hA3 receptor (K_i = 0.81 nM), none were effective at hA2B receptors. This highlights the specificity of these compounds and their potential therapeutic applications in targeting specific receptor pathways .

Q & A

Q. What are the critical steps for synthesizing N-(1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide with high yield and purity?

The synthesis typically involves a multi-step process:

  • Amide Coupling : React 2-(trifluoromethyl)benzoyl chloride with 1H-pyrazol-4-amine under basic conditions (e.g., Et₃N in THF) .
  • Catalyst Optimization : Use coupling agents like HATU or EDCI to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., ethyl acetate/light petroleum ether) improves purity . Key parameters include solvent polarity (e.g., DMF for solubility), temperature (0–25°C to minimize side reactions), and inert atmosphere (N₂/Ar) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the pyrazole and benzamide moieties (e.g., δ 8.1–8.3 ppm for aromatic protons) .
  • Infrared Spectroscopy (IR) : Detect amide C=O stretch (~1650 cm⁻¹) and CF₃ group vibrations (~1320 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (calculated for C₁₁H₈F₃N₃O: 267.06 g/mol) .
  • Elemental Analysis : Validate C, H, N content (e.g., theoretical: C 49.45%, H 3.02%, N 15.73%) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity and pharmacokinetics?

The CF₃ group enhances:

  • Lipophilicity : Increases logP by ~1.2 units, improving membrane permeability .
  • Metabolic Stability : Reduces oxidative metabolism due to strong electron-withdrawing effects .
  • Binding Affinity : Polar interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) . Methodological Insight: Compare analogues with/without CF₃ using in vitro assays (e.g., IC₅₀ in enzymatic inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Assay Conditions : pH, temperature, or solvent (DMSO vs. aqueous buffer) affecting compound stability .
  • Cellular Models : Variations in cell line permeability (e.g., P-gp overexpression in cancer cells) . Resolution Strategy:
  • Standardize assay protocols (e.g., CLSI guidelines).
  • Validate activity via orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies optimize regioselective functionalization of the pyrazole ring?

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) to block the N-1 position, directing reactions to C-3/C-5 .
  • Metal-Catalyzed Cross-Coupling : Pd-mediated Suzuki-Miyaura reactions for aryl substitutions (e.g., attach fluorophores for imaging) .
  • Computational Guidance : DFT calculations predict reactive sites (e.g., Fukui indices for electrophilic attack) .

Q. How can molecular dynamics (MD) simulations predict target interactions?

  • Docking Studies : Use AutoDock Vina to model binding poses with proteins (e.g., CLK kinases) .
  • Free Energy Perturbation (FEP) : Quantify ΔG changes upon CF₃ modification .
  • Solvent Accessibility : Analyze MD trajectories (e.g., GROMACS) to assess compound stability in aqueous vs. lipid environments .

Key Recommendations for Researchers

  • Prioritize controlled synthetic conditions (e.g., inert atmosphere) to avoid byproducts.
  • Validate biological activity in multiple assay formats to mitigate variability.
  • Leverage computational tools (e.g., DFT, MD) for rational design of derivatives.

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